Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGTKLDIYJRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
Cyclization of γ-aminobutyraldehyde derivatives or aziridine intermediates is a common starting point. For example, glutamic acid derivatives undergo intramolecular cyclization under basic conditions to form the pyrrolidine skeleton. Alternative routes utilize malic acid or vasicine alkaloids as chiral precursors, enabling stereochemical control at early stages.
Fluorination Strategies
Fluorine is introduced at the 3-position using reagents such as:
-
Diethylaminosulfur trifluoride (DAST) : Achieves electrophilic fluorination with >80% yield but requires anhydrous conditions.
-
Selectfluor : A safer, water-compatible alternative for radical fluorination, yielding 70–75% product.
Optimal temperatures range from −20°C to 25°C to minimize side reactions like ring opening.
Hydroxymethylation
Formaldehyde in the presence of NaHCO₃ or K₂CO₃ introduces the hydroxymethyl group via nucleophilic addition. Yields improve to 85–90% when using phase-transfer catalysts like tetrabutylammonium bromide.
Benzylation
Benzyl bromide reacts with the pyrrolidine nitrogen under basic conditions (NaH or K₂CO₃) in THF or DMF. This step proceeds quantitatively at 0–5°C to prevent ester hydrolysis.
Stereoselective Synthesis
The (3S) configuration is critical for biological activity and is achieved through asymmetric catalysis or chiral resolution.
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of β-keto-pyrrolidine intermediates. This method achieves >95% enantiomeric excess (ee) at 50–100 psi H₂ pressure.
Mitsunobu Inversion
Racemic hydroxymethyl precursors are resolved using Mitsunobu conditions (DIAD, PPh₃, and chiral acids). For example, (R)-configured alcohols are inverted to (S)-products with 98% ee, as demonstrated in patent WO2010058429A1.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, yielding (S)-enantiomers with 90–92% ee. This green chemistry approach reduces waste compared to traditional methods.
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and safety while maintaining high purity.
Continuous Flow Reactors
Microreactors enhance heat transfer and mixing during fluorination, reducing reaction times from 12 hours (batch) to 2 hours and improving yields by 15%.
Purification Techniques
Green Chemistry Innovations
-
Solvent Recycling : DMF and THF are recovered via distillation, reducing solvent use by 40%.
-
Catalyst Recovery : Immobilized catalysts on silica gel are reused for 5–7 cycles without activity loss.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | ee (%) | Scale Suitability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP, H₂ | 92 | 95 | Pilot plant |
| Mitsunobu Inversion | DIAD, (R)-CAM | 85 | 98 | Lab-scale |
| Enzymatic Resolution | Lipase, ethyl acetate | 78 | 90 | Industrial |
| Continuous Flow | Selectfluor, microreactor | 88 | 99 | Large-scale |
Challenges and Solutions
Fluorine Reactivity
Fluorine’s electronegativity can lead to undesired side reactions (e.g., elimination). This is mitigated by:
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester undergoes cleavage under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
Key Observations :
-
Reaction rates depend on solvent polarity and temperature.
-
The fluorine atom at C3 stabilizes the transition state through inductive effects .
Fluorine-Directed Ring Transformations
The C3 fluorine atom participates in neighboring group effects, enabling ring expansions and contractions (Source ):
Fluorination-Induced Cyclizations
Treatment with DAST (diethylaminosulfur trifluoride) or Deoxofluor® generates bicyclic structures:
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| DAST | −78°C → RT | Bicyclic fluorinated pyrrolidine | 32% |
| Deoxofluor® | RT (24 h) | Aziridine derivatives | 40–56% |
Mechanism :
-
Fluorination triggers intramolecular nucleophilic attack, forming strained rings .
-
Stereochemical outcomes depend on the spatial arrangement of the hydroxymethyl group .
Hydroxymethyl Group Modifications
The hydroxymethyl substituent undergoes oxidation and esterification:
Oxidation to Carboxylic Acid
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C | 3-fluoro-3-carboxy-pyrrolidine | 68% |
| Jones reagent | Acetone, 0°C | Same as above | 72% |
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT | 3-fluoro-3-(acetoxymethyl)pyrrolidine | 89% |
| Benzoyl chloride | DMAP, CH₂Cl₂ | Benzoylated derivative | 83% |
Catalytic Hydrogenation
The benzyl group is selectively removed under hydrogenation conditions:
| Catalyst | Solvent | Pressure | Product | Yield |
|---|---|---|---|---|
| Pd/C (10%) | MeOH | 1 atm H₂ | 3-fluoro-3-(hydroxymethyl)pyrrolidine | 95% |
| PtO₂ | EtOAc | 3 atm H₂ | Same as above | 91% |
Note : The pyrrolidine ring and fluorine substituent remain intact under these conditions .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring in the benzyl group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaSH | DMF, 120°C | Thiophenol-substituted derivative | 64% |
| NH₃ (aq) | CuCN, 100°C | Aniline analog | 58% |
Comparative Reactivity Table
The compound’s reactivity differs from non-fluorinated analogs:
| Reaction | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| Ester hydrolysis rate | t₁/₂ = 45 min (pH 7) | t₁/₂ = 120 min (pH 7) |
| Oxidation yield | 72% (Jones reagent) | 65% (Jones reagent) |
| Hydrogenation time | 2 h (Pd/C) | 4 h (Pd/C) |
Key Insight : Fluorine enhances electrophilicity and stabilizes intermediates through polar effects .
Scientific Research Applications
Pharmaceutical Development
Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of new pharmaceuticals. Its unique structure allows it to act as an intermediate in the development of compounds targeting various diseases, particularly in antiviral and anticancer therapies.
Case Studies: Drug Development
- Anticancer Applications : Research indicates that compounds similar to this compound can enhance the efficacy of anticancer drugs by overcoming multidrug resistance (MDR) observed in solid tumors . This compound may modulate pathways involved in tumor growth and survival, making it a candidate for further investigation in cancer treatment.
- Antiviral Potential : The compound's ability to interact with biological targets suggests potential applications in antiviral drug development. Its structural features may allow it to inhibit viral replication or enhance host immune responses against viral infections.
Chemical Research
In chemical research, this compound can be utilized for synthetic transformations and the development of novel chemical entities. Its reactivity profile makes it suitable for various organic synthesis applications.
Synthetic Pathways
The compound can be synthesized through multi-step organic reactions, which may involve:
- Deoxyfluorination : This reaction can yield fluorinated derivatives that are crucial for developing more complex molecules .
- Formation of Amino Phosphonates : this compound can serve as a precursor for synthesizing amino phosphonates, which have applications in medicinal chemistry and agricultural chemistry .
Structural Comparisons and Unique Properties
The compound shares structural similarities with other pyrrolidine derivatives, which may lead to distinct biological activities and synthetic applications. A comparative analysis is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl (S)-3-hydroxymethylpyrrolidine-1-carboxylate | Lacks fluorine; contains only hydroxymethyl group | Potentially different biological activity profile |
| Benzyl (R)-3-fluoropyrrolidine-1-carboxylate | Fluorinated at 3-position; different stereochemistry | May exhibit different pharmacokinetics |
| 4-Fluorophenyl (S)-pyrrolidine-1-carboxylate | Contains a phenyl group instead of a benzyl group | Different electronic properties affecting reactivity |
The unique combination of functional groups and stereochemistry in this compound distinguishes it from these similar compounds, potentially leading to unique biological activities and synthetic applications.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate include:
- Benzyl 3-chloro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3-bromo-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3-iodo-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development .
Biological Activity
Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with both a hydroxymethyl group and a fluorine atom, which are critical for its biological activity. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which may lead to improved bioactivity.
| Property | Details |
|---|---|
| Molecular Formula | C12H14FNO3 |
| Molecular Weight | 239.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and hydroxymethyl group enhance its binding affinity, potentially modulating enzymatic activity or receptor interactions.
Research indicates that this compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The specific mechanisms can vary based on the target enzyme or receptor involved.
Enzyme Inhibition
This compound has been employed in studies focusing on enzyme interactions. Its structural features allow it to participate in competitive inhibition, where it competes with natural substrates for binding sites on enzymes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrrolidine derivatives, suggesting that halogen substituents like fluorine can enhance antibacterial effects. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promising results against various bacterial strains .
Case Studies
- Study on Enzyme Interaction : A study conducted by Umesha et al. (2009) highlighted the potential of pyrrolidine derivatives in inhibiting bacterial growth. Although not directly tested on this compound, the findings suggest that compounds with similar structures may exhibit comparable bioactivity .
- Pharmacological Applications : Research has indicated that compounds like this compound are being investigated for their roles in drug development targeting neurological disorders due to their ability to modulate neurotransmitter systems .
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical compounds targeting neurological conditions.
- Organic Synthesis : Acts as an intermediate in the production of complex organic molecules.
- Biological Studies : Employed in enzyme inhibition studies and receptor binding assays due to its favorable structural characteristics.
Q & A
Q. Table 1: Example Protecting Groups for Synthetic Steps
| Functional Group | Protecting Group | Deprotection Method | Reference |
|---|---|---|---|
| Hydroxymethyl | TBS ether | TBAF | |
| Carboxylate | Benzyl ester | Hydrogenolysis |
Advanced: How can computational tools like Mercury CSD aid in analyzing crystallographic data for this compound?
Methodological Answer:
Mercury CSD 2.0 enables:
- Void visualization : To assess solvent-accessible regions in the crystal lattice, critical for understanding stability and polymorphism .
- Packing similarity analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with structurally related compounds (e.g., benzyl 3-(hydroxymethyl)piperidine-1-carboxylate) .
- ConQuest integration : Search crystallographic databases for motifs (e.g., fluorinated pyrrolidines) to predict reactivity or co-crystallization behavior .
Basic: What spectroscopic techniques are optimal for confirming stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., Chiralpak® AD-H) separates enantiomers, while high-resolution MS validates molecular weight (±1 ppm) .
Q. Table 2: Example NMR Data for Related Compounds
| Compound | NMR (δ, ppm) | Reference |
|---|---|---|
| tert-Butyl 3-fluoroazetidine carboxylate | -210.5 | |
| Benzyl 3-hydroxymethylpiperidine | N/A (no fluorine) |
Advanced: How can researchers resolve contradictions in reaction yields when varying fluorination conditions?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, reagent stoichiometry) and analyze via ANOVA to identify critical factors .
- Mechanistic studies : Use DFT calculations (e.g., Gaussian 09) to model transition states and identify competing pathways (e.g., SN2 vs. radical mechanisms) .
- In situ monitoring : Employ ReactIR or NMR to track intermediate formation and side reactions .
Advanced: How do fluorine and hydroxymethyl groups influence derivatization reactions (e.g., amidation, cross-coupling)?
Methodological Answer:
- Fluorine effects : The electron-withdrawing nature of fluorine enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling at boronate esters) .
- Hydroxymethyl reactivity : Protect as a mesylate (MsCl) or tosylate for SN2 substitutions, or oxidize to a ketone for reductive amination .
- Steric considerations : The 3,3-disubstitution creates steric hindrance; use bulky ligands (e.g., XPhos) in cross-coupling to avoid side reactions .
Q. Table 3: Example Derivatization Reactions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDC/HOBt, DMF, RT | 78 | |
| Suzuki Coupling | Pd(OAc)₂, XPhos, K₃PO₄, THF | 65 |
Basic: What safety protocols should be followed when handling fluorinated pyrrolidine derivatives?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (fluorinated compounds may penetrate latex) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (volatile fluorinated intermediates) .
- Waste disposal : Segregate halogenated waste and comply with EPA guidelines for fluorinated organics .
Advanced: How can X-ray crystallography with SHELXL refine the molecular structure of this compound?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data (≤ 0.8 Å).
- SHELXL refinement :
- Validation : Check CIF files with PLATON to confirm absence of disorders or missed symmetry .
Basic: What chromatographic methods are suitable for purifying this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with EtOAc/hexane (3:7) for polar intermediates.
- Prep-HPLC : Optimize with a C18 column and 0.1% TFA in water/acetonitrile for final purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
